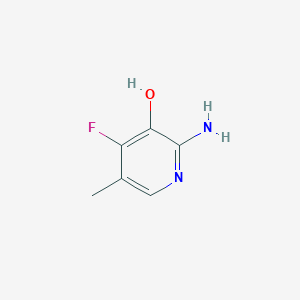
MENTHOL, (+)-neo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menthols, including (+)-neo-menthol, are organic compounds known for their characteristic minty aroma and cooling sensation. They are widely used in various products such as pharmaceuticals, cosmetics, and food additives. The compound (+)-neo-menthol is a specific enantiomer of menthol, which means it has a distinct three-dimensional structure that can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (+)-Neo-menthol can be synthesized through several methods, including the cyclization of citronellal or neral using Brønsted acid catalysts. The reaction typically involves the use of supported Ru- and Pt-catalysts in a continuous flow reactor. This method allows for the selective production of (+)-neo-menthol with high yield and purity.
Industrial Production Methods: On an industrial scale, (+)-neo-menthol is often produced through the hydrogenation of isopulegol, which is derived from citronellal. The process involves the use of heterogeneous catalysts and can be performed in batch or continuous reactors. The resulting product is then purified to obtain the desired enantiomer.
Análisis De Reacciones Químicas
(+)-Neo-menthol undergoes various types of chemical reactions, including:
Oxidation: (+)-Neo-menthol can be oxidized to menthone, a ketone derivative, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to menthol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: (+)-Neo-menthol can undergo substitution reactions, where functional groups on the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Menthone (from oxidation)
Menthol (from reduction)
Various substituted menthol derivatives (from substitution reactions)
Aplicaciones Científicas De Investigación
(+)-Neo-menthol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on plant immune mechanisms and pest control.
Medicine: Utilized in topical analgesics and antifungal agents due to its cooling and soothing properties.
Industry: Employed in the production of fragrances, flavors, and cooling agents in various consumer products.
Mecanismo De Acción
(+)-Neo-menthol is similar to other menthol enantiomers and related compounds such as menthone, isomenthol, and neomenthol. its unique stereochemistry gives it distinct physical and chemical properties, making it particularly useful in specific applications.
Comparación Con Compuestos Similares
Menthol
Menthone
Isomenthol
Neomenthol
Isopulegol
This comprehensive overview of (+)-neo-menthol highlights its importance in various fields and its unique properties compared to similar compounds
Propiedades
Número CAS |
63975-60-0 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(1S,2R,5R)-5-methyl-2-propylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3/t8-,9-,10+/m1/s1 |
Clave InChI |
VWXNPISBYOISDJ-BBBLOLIVSA-N |
SMILES isomérico |
CCC[C@@H]1CC[C@H](C[C@@H]1O)C |
SMILES canónico |
CCCC1CCC(CC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)

![[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)




![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)


![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)

